1-(5-Bromo-4-methylthiazol-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-4-methylthiazol-2-yl)ethanol is a chemical compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-4-methylthiazol-2-yl)ethanol typically involves the bromination of 4-methylthiazole followed by the introduction of an ethanol group. One common method includes the reaction of 4-methylthiazole with bromine in the presence of a suitable solvent to yield 5-bromo-4-methylthiazole. This intermediate is then reacted with ethylene oxide or a similar reagent under controlled conditions to produce this compound . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-4-methylthiazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated thiazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but may include various substituted thiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-4-methylthiazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Its derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-4-methylthiazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. For instance, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting the enzyme’s tertiary structure .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-4-methylthiazol-2-yl)ethanol can be compared with other thiazole derivatives, such as:
1-(4-Methylthiazol-2-yl)ethanol: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(5-Chloro-4-methylthiazol-2-yl)ethanol: Contains a chlorine atom instead of bromine, which affects its chemical properties and applications.
1-(5-Bromo-4-ethylthiazol-2-yl)ethanol: Has an ethyl group instead of a methyl group, leading to variations in its physical and chemical characteristics.
Eigenschaften
Molekularformel |
C6H8BrNOS |
---|---|
Molekulargewicht |
222.11 g/mol |
IUPAC-Name |
1-(5-bromo-4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C6H8BrNOS/c1-3-5(7)10-6(8-3)4(2)9/h4,9H,1-2H3 |
InChI-Schlüssel |
YLVVEAGUPPAAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C(C)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.